squarunkin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

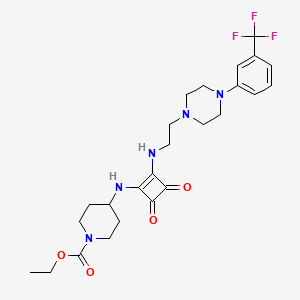

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N5O4/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28/h3-5,16,18,29-30H,2,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKITWOVRRSBKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Squarunkin A: A Targeted Approach to Modulating Src Kinase Activity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Core Target: UNC119 Protein Family

Squarunkin A has been identified as a potent and selective small molecule inhibitor of the UNC119-cargo interaction.[1][2][3] This novel mechanism of action positions this compound as a valuable tool for studying cellular signaling pathways dependent on myristoylated proteins, particularly Src family kinases. Unlike traditional kinase inhibitors that target the ATP-binding site, this compound disrupts the trafficking and localization of Src kinases, thereby interfering with their activation.[1][4] This document provides a comprehensive overview of the biological target of this compound, including quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified, demonstrating its high potency for the UNC119A-myristoylated Src peptide interaction. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the UNC119A-cargo binding activity.

| Compound | Target Interaction | Assay Type | IC50 (nM) | Reference |

| This compound | UNC119A - myristoylated Src N-terminal peptide | Fluorescence Polarization | 10 | [1] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the direct binding to the UNC119 protein, a chaperone responsible for the transport of N-terminally myristoylated proteins, including Src family kinases. By occupying the myristoyl-binding pocket of UNC119, this compound prevents the binding of myristoylated Src, thereby disrupting its proper localization to the plasma membrane, a critical step for its activation and downstream signaling.

Experimental Workflows

The identification and characterization of this compound's biological target involved a series of key experiments. The general workflow for these experiments is outlined below.

References

Squarunkin A: A Technical Guide to Structure, Properties, and Inhibition of the UNC119-Cargo Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squarunkin A is a potent and selective small-molecule inhibitor of the chaperone protein UNC119's interaction with its cargo proteins. By specifically targeting the myristoyl-binding pocket of UNC119A, this compound disrupts the trafficking and localization of N-myristoylated proteins, most notably the non-receptor tyrosine kinase Src. This interference with the UNC119-Src interaction leads to a disruption of Src activation, presenting a novel therapeutic strategy for targeting Src-dependent signaling pathways in oncology and other diseases. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a synthetic molecule featuring a squaramide core, a moiety known for its ability to participate in strong hydrogen bonding interactions. Its chemical structure is characterized by a central cyclobutene-dione ring, which is key to its binding affinity.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Chemical Name | Ethyl 4-((3,4-dioxo-2-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)amino)cyclobut-1-en-1-yl)amino)piperidine-1-carboxylate hydrochloride | [1][2] |

| Molecular Formula | C₂₅H₃₂F₃N₅O₄ · HCl | [1][2] |

| Molecular Weight | 560.01 g/mol | [1][2] |

| CAS Number | 2253744-55-5 | [1][2] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 50 mM in DMSO | [1] |

| Storage | Store at -20°C | [1] |

| SMILES | O=C(N1CCC(NC2=C(NCCN3CCN(C4=CC=CC(C(F)(F)F)=C4)CC3)C(C2=O)=O)CC1)OCC.[H]Cl | [2] |

Biological Activity

This compound is a highly potent inhibitor of the interaction between UNC119A and the myristoylated N-terminal peptide of Src kinase.[3] This inhibitory activity is the primary mechanism through which it exerts its biological effects.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Description | Reference |

| IC₅₀ | 10 nM | Inhibition of the UNC119A - myristoylated Src N-terminal peptide interaction. | [1][3] |

Mechanism of Action: Inhibition of the UNC119-Src Signaling Pathway

UNC119A acts as a chaperone for N-myristoylated proteins, including Src kinase. It binds to the myristoylated N-terminus of Src in the cytoplasm and facilitates its transport to the plasma membrane. At the plasma membrane, Src is activated through autophosphorylation and subsequently participates in various signaling cascades that promote cell growth, proliferation, and migration.

This compound competitively binds to the hydrophobic pocket of UNC119A, which is responsible for recognizing the myristoyl group of Src. This prevents the formation of the UNC119A-Src complex, thereby inhibiting the trafficking of Src to the plasma membrane. The sequestration of Src in the cytoplasm prevents its activation, leading to the downregulation of oncogenic Src signaling.[3]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound, based on the likely procedures employed in the primary literature.

UNC119A-Myristoylated Src Peptide Interaction Assay (HTRF)

This assay is used to determine the in vitro potency of this compound in disrupting the interaction between UNC119A and its cargo.

Materials:

-

GST-tagged UNC119A protein

-

Biotinylated myristoylated Src N-terminal peptide (Myr-GSSKSKPKDPSQRR)

-

HTRF buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.5 mM DTT)

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

This compound (or other test compounds)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in HTRF buffer.

-

In a 384-well plate, add 2 µL of the this compound dilution.

-

Add 2 µL of a solution containing GST-UNC119A and the Europium cryptate-labeled anti-GST antibody.

-

Add 2 µL of a solution containing the biotinylated myristoylated Src peptide and Streptavidin-XL665.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: HTRF assay workflow.

Cellular Src Activation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit Src activation in a cellular context by measuring the phosphorylation of Src at tyrosine 416 (pY416), a marker of its active state.

Materials:

-

Cell line expressing Src (e.g., HeLa, HEK293T)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Src (pY416) and anti-total Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Src to control for protein loading.

-

Quantify the band intensities and normalize the p-Src signal to the total Src signal.

Conclusion

This compound represents a first-in-class inhibitor of the UNC119-cargo interaction, providing a valuable tool for studying the roles of N-myristoylated proteins in cellular signaling. Its potent and specific inhibition of Src activation highlights a novel approach for the development of anti-cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of this compound.

References

Early Biological Investigations of Squarunkin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational biological studies of Squarunkin A, a novel small-molecule inhibitor. The document focuses on its mechanism of action, quantitative biological activity, and the experimental methodologies employed in its initial characterization.

Core Finding: this compound as a Potent Inhibitor of the UNC119-Cargo Interaction

Early research identified this compound as a potent and selective inhibitor of the interaction between the chaperone protein UNC119A and myristoylated cargo proteins, such as the N-terminus of Src kinase.[1][2][3][4] This inhibition disrupts the normal cellular trafficking and localization of Src, thereby interfering with its activation and downstream signaling.[1][3][4]

Quantitative Biological Activity

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the UNC119A-myristoylated Src peptide interaction.

| Compound | Target Interaction | IC50 (nM) | Reference |

| This compound | UNC119A - myristoylated Src N-terminal peptide | 10 | [1][3][5] |

Cellular assays further demonstrated that this compound leads to a dose-dependent decrease in the phosphorylation of Src kinase.

| This compound Concentration | Effect on Src Phosphorylation | Reference |

| 0.01 µM | Concentration-dependent reduction | [3] |

| 0.078 µM | Concentration-dependent reduction | [3] |

| 0.625 µM | Concentration-dependent reduction | [3] |

| 2.5 µM | Concentration-dependent reduction | [3] |

Notably, this compound displays selectivity, as it does not inhibit the binding of prenylated proteins to other lipoprotein chaperones like PDE6δ, AIPL1, and RhoGDI.[3]

Signaling Pathway Modulation

This compound's mechanism of action is centered on the disruption of the UNC119-mediated trafficking of myristoylated Src kinase. The following diagram illustrates this signaling pathway and the point of intervention by this compound.

References

- 1. Identification of UNC119 as a novel activator of SRC-type tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Unc119, a Novel Activator of Lck/Fyn, Is Essential for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Small-Molecule Inhibition of the UNC119-Cargo Interaction. | Semantic Scholar [semanticscholar.org]

Foundational Research on Squarunkin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squarunkin A has emerged as a potent and selective small-molecule inhibitor of the UNC119-cargo interaction. This technical guide delves into the foundational research that has elucidated its mechanism of action and its potential as a modulator of Src family kinase activity. By specifically targeting the chaperone protein UNC119, this compound presents a novel approach to interfere with signaling pathways that are often dysregulated in various diseases, including cancer. This document summarizes the key quantitative data, outlines the experimental methodologies used in its initial characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: The UNC119-Src Signaling Axis

UNC119 proteins (UNC119A and UNC119B) are chaperones that bind to N-myristoylated proteins, such as the Src family kinases (SFKs). N-myristoylation is a lipid modification that is crucial for the proper subcellular localization and function of these kinases. The UNC119-mediated trafficking of Src to the plasma membrane is essential for its activation and downstream signaling. By inhibiting the interaction between UNC119 and the myristoylated N-terminus of Src, this compound disrupts this trafficking, leading to reduced Src activation.[1][2] This mechanism offers an alternative to traditional kinase inhibitors that target the ATP-binding pocket of Src.

Quantitative Data Summary

The foundational research on this compound has established its potency and selectivity through various biochemical and cellular assays. The key quantitative findings are summarized in the table below.

| Parameter | Value | Assay Type | Description | Reference |

| IC50 | 10 nM | Fluorescence Polarization | Inhibition of the interaction between UNC119A and a myristoylated Src N-terminal peptide. | [1][2] |

| Cellular Activity | Concentration-dependent reduction of Src phosphorylation | Western Blot | Treatment of cells with this compound leads to decreased phosphorylation of Src at its activating tyrosine residue. | [1] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the foundational research on this compound. While the exact protocols from the original publication by Mejuch et al. (2017) are not publicly available, these representative protocols are based on standard techniques used for similar investigations.

Fluorescence Polarization Assay for UNC119-Src Interaction

This assay is used to quantify the inhibitory effect of this compound on the binding of a myristoylated Src N-terminal peptide to the UNC119A protein.

Principle: A fluorescently labeled myristoylated Src peptide is used as a probe. When unbound in solution, it rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger UNC119A protein, its rotation slows down, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Materials:

-

Recombinant human UNC119A protein

-

Fluorescently labeled (e.g., FITC) myristoylated Src N-terminal peptide

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the fluorescently labeled myristoylated Src peptide and UNC119A protein in the assay buffer at concentrations optimized for a stable polarization signal.

-

Serially dilute this compound to create a range of concentrations for testing.

-

In a 384-well plate, add the UNC119A-peptide mixture.

-

Add the different concentrations of this compound to the wells. Include control wells with DMSO (vehicle) and wells with no inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Src Phosphorylation Assay (Western Blot)

This assay is performed to assess the effect of this compound on the activation of Src kinase within a cellular context by measuring the level of Src phosphorylation at its activating tyrosine residue (Tyr419).

Principle: Cells are treated with this compound, and then the total protein is extracted. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies that recognize either total Src or phosphorylated Src (p-Src). The amount of p-Src relative to total Src indicates the level of Src activation.

Materials:

-

Cell line expressing Src kinase (e.g., a cancer cell line with high Src activity)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-Src and anti-phospho-Src (Tyr419)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle control (DMSO).

-

Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of each sample.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (either anti-p-Src or anti-Src) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the p-Src signal to the total Src signal for each treatment condition.

Visualizations

Signaling Pathway of UNC119-Mediated Src Activation and Inhibition by this compound

Caption: UNC119-mediated trafficking of myristoylated Src to the plasma membrane and its inhibition by this compound.

Experimental Workflow for IC50 Determination using Fluorescence Polarization

Caption: Workflow for determining the IC50 of this compound using a fluorescence polarization assay.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of the mechanism of action for this compound.

References

The Role of Squarunkin A in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squarunkin A is a potent and selective small-molecule inhibitor of the UNC119-cargo interaction, a critical process for the proper localization and activation of N-myristoylated proteins, most notably the proto-oncogene Src kinase. By disrupting the chaperoning function of UNC119, this compound offers a novel mechanism for modulating Src-dependent signaling pathways, which are frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its effects on cellular signaling, and detailed protocols for its experimental application.

Introduction to this compound and its Target

N-terminal myristoylation is a lipid modification essential for the membrane association and biological activity of numerous signaling proteins, including the Src family of non-receptor tyrosine kinases. The UNC119 proteins (UNC119A and UNC119B) function as chaperones that bind to the myristoylated N-terminus of proteins like Src, facilitating their transport to and enrichment at the plasma membrane. This spatial regulation is crucial for Src activation and its subsequent phosphorylation of downstream targets.

This compound has been identified as a first-in-class inhibitor of the UNC119-cargo interaction. It selectively binds to UNC119 proteins, thereby preventing their association with myristoylated cargo such as Src. This action does not directly inhibit the catalytic activity of Src but rather modulates its function by interfering with its subcellular localization and activation dynamics.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the binding of myristoylated proteins to the hydrophobic pocket of UNC119. This leads to a cascade of cellular events:

-

Disruption of Src Trafficking: By blocking the UNC119-Src interaction, this compound prevents the efficient transport of Src to the plasma membrane.

-

Altered Subcellular Localization: Consequently, Src kinase is redistributed from the plasma membrane to intracellular compartments, including endomembranes.

-

Inhibition of Src Activation: The mislocalization of Src impairs its ability to become activated through autophosphorylation at Tyrosine 419 (Y419).

This mode of action provides an alternative strategy to traditional ATP-competitive kinase inhibitors for targeting Src signaling.

Impact on Downstream Cell Signaling Pathways

Src kinase is a central node in multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. By inhibiting Src activation, this compound is predicted to modulate these downstream pathways.

dot

Caption: Mechanism of this compound Action.

STAT3 Pathway

Src is a known upstream activator of Signal Transducer and Activator of Transcription 3 (STAT3). Activated Src can phosphorylate STAT3, leading to its dimerization, nuclear translocation, and regulation of gene expression involved in cell survival and proliferation. Inhibition of Src by this compound is expected to decrease STAT3 phosphorylation and its downstream effects.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of Src. Src can activate PI3K, leading to the activation of Akt, a key regulator of cell survival and metabolism. By suppressing Src activation, this compound may lead to the deactivation of the PI3K/Akt pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is central to cell proliferation and differentiation, can also be influenced by Src activity. This compound-mediated inhibition of Src could, therefore, result in the downregulation of MAPK/ERK signaling.

dot

Caption: Downstream Pathways Affected by this compound.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Reference(s) |

| IC50 (UNC119A-myristoylated Src N-terminal peptide interaction) | 10 nM | [1][2] |

| Effect on Src Phosphorylation (p-Src Y419) | Concentration-dependent reduction | [1] |

Experimental Protocols

The following are example protocols for key experiments to study the effects of this compound. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

UNC119-Src Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibitory effect of this compound on the interaction between UNC119 and a myristoylated Src peptide.

dot

Caption: TR-FRET Assay Workflow.

Materials:

-

Recombinant His-tagged UNC119A

-

Biotinylated myristoylated Src N-terminal peptide

-

This compound

-

TR-FRET donor (e.g., terbium cryptate-labeled anti-His antibody)

-

TR-FRET acceptor (e.g., d2-labeled streptavidin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA)

-

384-well low-volume black plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add this compound dilutions or vehicle control.

-

Add His-UNC119A and biotinylated myristoylated Src peptide to each well at final concentrations optimized for the assay.

-

Incubate for 60 minutes at room temperature.

-

Add the TR-FRET donor and acceptor reagents.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 337 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC50 value.

Analysis of Src Phosphorylation by Western Blot

This protocol details the detection of phosphorylated Src (Y419) in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-Src (Y419) and anti-total Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-Src (Y419) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Src as a loading control.

Analysis of Src Subcellular Localization by Immunofluorescence

This protocol allows for the visualization of Src redistribution after this compound treatment.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against Src

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat cells with this compound or vehicle control.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate with the primary anti-Src antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides.

-

Image the slides using a fluorescence or confocal microscope.

Conclusion

This compound represents a valuable research tool for investigating the roles of UNC119 and myristoylated protein trafficking in cell signaling. Its specific mechanism of action, which leads to the mislocalization and inactivation of Src kinase, provides a unique approach to dissecting Src-dependent pathways. The experimental protocols provided in this guide offer a framework for researchers to explore the cellular effects of this compound and its potential as a therapeutic agent. Further research is warranted to fully elucidate the impact of this compound on the broader network of cellular signaling pathways.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Squarunkin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squarunkin A is a potent and selective small-molecule inhibitor of the UNC119-cargo interaction. Specifically, it disrupts the binding of myristoylated proteins, such as the N-terminus of Src kinase, to the chaperone protein UNC119A.[1][2][3][4] This interaction is critical for the proper subcellular localization and activation of Src family kinases, which are key regulators of various cellular processes, including cell growth, proliferation, and motility.[1][3][4] Dysregulation of Src kinase activity is implicated in the progression of various cancers. By inhibiting the UNC119A-Src interaction, this compound provides a novel mechanism for modulating Src kinase activity, independent of direct enzymatic inhibition.[1][3][4]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the UNC119A-myristoylated Src interaction and its downstream effect on Src kinase activation.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | UNC119A - myristoylated Src N-terminal peptide interaction | Fluorescence Polarization | 10 |

Experimental Protocols

Two key in vitro assays are described to evaluate the efficacy of this compound: a Fluorescence Polarization (FP) assay to measure the direct inhibition of the UNC119A-Src peptide interaction, and a Src Kinase Assay to assess the downstream functional consequence of this inhibition.

UNC119A - Myristoylated Src Peptide Binding Assay using Fluorescence Polarization (FP)

This assay quantitatively measures the inhibitory effect of this compound on the interaction between UNC119A and a fluorescently labeled myristoylated N-terminal peptide of Src kinase. The principle of FP is based on the difference in the rotational speed of a small fluorescent molecule (the Src peptide) versus the larger complex it forms when bound to UNC119A.[5][6][7]

Materials:

-

Recombinant human UNC119A protein

-

Fluorescently labeled myristoylated Src N-terminal peptide (e.g., FAM-myr-GSSKSKPKDPSQRR)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well, non-binding, black microplates

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a 2X stock solution of UNC119A protein in Assay Buffer.

-

Prepare a 2X stock solution of the fluorescently labeled myristoylated Src peptide in Assay Buffer.

-

Prepare a serial dilution of this compound in Assay Buffer at 4X the final desired concentrations.

-

-

Assay Procedure:

-

Add 5 µL of the 4X this compound serial dilution to the wells of the 384-well plate. For control wells (maximum and minimum polarization), add 5 µL of Assay Buffer.

-

Add 10 µL of the 2X UNC119A protein solution to all wells except the minimum polarization control wells. To the minimum polarization wells, add 10 µL of Assay Buffer.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 5 µL of the 2X fluorescently labeled myristoylated Src peptide solution to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

-

-

Data Analysis:

-

The inhibitory activity of this compound is determined by the decrease in fluorescence polarization.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the sample well, mP_min is the millipolarization of the peptide alone, and mP_max is the millipolarization of the peptide and UNC119A without inhibitor.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Src Kinase Activity Assay

This assay measures the effect of this compound on the enzymatic activity of Src kinase. Since this compound is not a direct kinase inhibitor, pre-incubation of Src with UNC119A and this compound is necessary to assess the indirect inhibitory effect.

Materials:

-

Active Src kinase

-

Recombinant human UNC119A protein

-

Myristoylated Src N-terminal peptide (unlabeled)

-

This compound

-

Src kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 384-well microplates

-

Multimode microplate reader capable of luminescence detection

Protocol:

-

Pre-incubation Step:

-

In a separate tube, pre-incubate active Src kinase with UNC119A and the myristoylated Src N-terminal peptide in Kinase Assay Buffer for 30 minutes at room temperature. This allows for the formation of the UNC119A-Src complex.

-

Prepare a serial dilution of this compound in Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the this compound serial dilution to the wells of the 384-well plate.

-

Add 5 µL of the pre-incubated Src/UNC119A/myr-Src peptide mix to the wells.

-

To initiate the kinase reaction, add 10 µL of a solution containing the Src kinase substrate peptide and ATP in Kinase Assay Buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the Src kinase activity.

-

Calculate the percent inhibition of Src kinase activity for each this compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for the FP-based binding assay.

References

- 1. Intracellular Reactive Oxygen Species Activate Src Tyrosine Kinase during Cell Adhesion and Anchorage-Dependent Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibition of the UNC119-Cargo Interaction. | Semantic Scholar [semanticscholar.org]

- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 6. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays Using Squarunkin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squarunkin A is a potent and selective small molecule inhibitor of the UNC119-cargo interaction.[1][2] Specifically, it disrupts the binding of N-terminally myristoylated proteins, such as Src family kinases, to the chaperone protein UNC119A.[1][2] This interference with the UNC119-Src interaction leads to the mislocalization of Src kinase from the plasma membrane to endomembranes, consequently reducing its activation through autophosphorylation.[1][3] These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on cancer cell viability, migration, and Src kinase phosphorylation.

Mechanism of Action

N-terminal myristoylation is a critical lipid modification that facilitates the membrane localization and signaling activity of various proteins, including the non-receptor tyrosine kinase Src. The UNC119A protein acts as a molecular chaperone, binding to the myristoylated N-terminus of Src and mediating its transport to the plasma membrane. This localization is essential for Src activation and its downstream signaling pathways that regulate cell proliferation, survival, and migration.

This compound selectively inhibits the interaction between the myristoylated N-terminal peptide of Src and UNC119A with a reported IC50 value of 10 nM.[1][2] By disrupting this chaperone-cargo interaction, this compound prevents the proper localization of Src, leading to a decrease in its autophosphorylation at key activating sites (e.g., Tyr419) and subsequent inhibition of its oncogenic signaling.[1][3]

Data Presentation

The following tables summarize the quantitative data on the effects of a potent UNC119-Src inhibitor, analogous to this compound, on various cellular processes.

Table 1: Inhibition of Src Autophosphorylation

| Cell Line | Treatment Concentration | Duration | Percent Inhibition of p-Src (Tyr419) |

| Colorectal Cancer Cells | 1 µM | 24 hours | 50% |

| Colorectal Cancer Cells | 5 µM | 24 hours | 85% |

Data is representative of potent UNC119-Src inhibitors.[1][3]

Table 2: Inhibition of Cell Viability in Src-Dependent Cancer Cells

| Cell Line | Inhibitor Concentration | Percent Reduction in Cell Growth |

| Src-dependent Colorectal Cancer | 1 µM | 40% |

| Src-dependent Colorectal Cancer | 5 µM | 75% |

| Src-independent Colorectal Cancer | 5 µM | < 10% |

Data is representative of potent UNC119-Src inhibitors.[1]

Table 3: Inhibition of Cancer Cell Migration

| Cell Line | Inhibitor Concentration | Percent Inhibition of Wound Closure |

| Highly Migratory Cancer Cells | 1 µM | 35% |

| Highly Migratory Cancer Cells | 5 µM | 68% |

Hypothetical data based on the known function of Src in cell migration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest (e.g., Src-dependent colorectal cancer cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Return the plate to the incubator for the final 4 hours.

-

After incubation, carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Scratch Assay)

This protocol measures the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells into 6-well plates and grow them to form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with complete culture medium containing the desired concentrations of this compound or a vehicle control.

-

Capture images of the scratches at time 0.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure relative to the initial scratch width.

Western Blot Analysis of Phospho-Src

This protocol is used to determine the effect of this compound on the phosphorylation status of Src kinase.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr419) and anti-total Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total Src antibody as a loading control.

-

Quantify the band intensities and calculate the ratio of phospho-Src to total Src.

Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for assaying this compound.

References

- 1. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: UNC119 Binding Assay with Squarunkin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC119 is a family of cytosolic chaperone proteins that play a crucial role in the trafficking and signaling of N-terminally myristoylated proteins.[1][2] These lipid modifications are essential for the membrane localization and function of a variety of signaling proteins, including Src family kinases (SFKs) and the alpha subunits of heterotrimeric G proteins.[1][2] By sequestering the myristoyl group, UNC119 proteins solubilize these hydrophobic proteins in the cytoplasm and facilitate their transport to specific cellular compartments, such as the primary cilium and the immunological synapse.[3][4] The UNC119 family consists of two highly homologous proteins, UNC119A and UNC119B, which exhibit differential binding affinities for various myristoylated cargo proteins.[1][3]

Squarunkin A has been identified as a potent and selective small-molecule inhibitor of the UNC119-cargo interaction.[5] It effectively disrupts the binding of myristoylated peptides to UNC119, thereby interfering with the downstream signaling pathways regulated by these cargo proteins.[5] This makes this compound a valuable tool for studying the cellular functions of UNC119 and a potential starting point for the development of therapeutics targeting UNC119-dependent signaling pathways.

These application notes provide detailed protocols for assessing the binding of this compound to UNC119 using a competitive fluorescence polarization (FP) assay. Additionally, protocols for alternative binding assays, including Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), are outlined. Quantitative binding data for various UNC119-cargo interactions are summarized, and key signaling pathways involving UNC119 are visualized.

Quantitative Data Summary

The following table summarizes the binding affinities of various myristoylated peptides to UNC119A and UNC119B, as well as the inhibitory potency of this compound.

| Interacting Molecules | Assay Type | Quantitative Value | Reference |

| UNC119A + Myristoylated Src N-terminal peptide | Fluorescence Polarization | IC50 (this compound) = 10 nM | [5] |

| UNC119A + Myristoylated LCK peptide | Not Specified | Kd = 0.83 nM | [1][3] |

| UNC119B + Myristoylated LCK peptide | Not Specified | Kd = 0.37 nM | [1][3] |

| UNC119A + Myristoylated NPHP3 peptide | Not Specified | Not Specified in provided text | [1][3] |

| UNC119B + Myristoylated NPHP3 peptide | Not Specified | Kd = 0.17 nM | [1][3] |

| UNC119A + Myristoylated PCMTD1 peptide | Not Specified | Kd = 5.25 nM | [1][3] |

| UNC119B + Myristoylated PCMTD1 peptide | Not Specified | Kd = 72.59 nM | [1][3] |

| UNC119A + Myristoylated FMNL1 peptide | Not Specified | Not Specified in provided text | [1] |

| UNC119B + Myristoylated FMNL1 peptide | Not Specified | 9.5-fold lower affinity than UNC119A | [1] |

Signaling and Experimental Workflow Diagrams

UNC119-Mediated G-Protein Trafficking

Caption: UNC119 facilitates the transport of myristoylated Gα subunits to the primary cilium.

UNC119 in LCK Activation at the T-Cell Receptor

Caption: UNC119 traffics LCK to the TCR complex, leading to its activation and downstream signaling.

Experimental Workflow: Competitive Fluorescence Polarization Assay

Caption: Workflow for determining the IC50 of this compound using a competitive FP assay.

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to determine the IC50 value of this compound for the UNC119A-myristoylated peptide interaction.

Materials:

-

Purified human UNC119A protein

-

Fluorescently labeled myristoylated peptide (e.g., N-terminally FITC-labeled myristoyl-GSSKSKPKDPSQRR)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

Black, low-volume 384-well microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of UNC119A in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is a concentration equivalent to the Kd of the fluorescent peptide.

-

Prepare a stock solution of the fluorescently labeled myristoylated peptide (tracer) in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) to ensure a good assay window.

-

Prepare a serial dilution of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 pM to 1 µM).

-

-

Assay Setup:

-

In a 384-well microplate, add the Assay Buffer, UNC119A protein, and the fluorescent tracer to achieve the desired final concentrations in a constant volume (e.g., 20 µL).

-

Include control wells:

-

No inhibitor control (Maximum polarization): Wells containing UNC119A and the tracer.

-

No protein control (Minimum polarization): Wells containing only the tracer.

-

-

Add the serially diluted this compound to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the sample, mP_min is the millipolarization of the tracer alone, and mP_max is the millipolarization of the UNC119A-tracer complex in the absence of inhibitor.

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC can be used to directly measure the thermodynamic parameters of this compound binding to UNC119.

Materials:

-

Purified human UNC119A protein

-

This compound

-

ITC Buffer: e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP (ensure the buffer for the protein and ligand are identical)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the UNC119A protein extensively against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer. It is critical to match the buffer to avoid heats of dilution.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the UNC119A solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-500 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 1-2 µL per injection) of the this compound solution into the UNC119A solution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

-

Protocol 3: Surface Plasmon Resonance (SPR)

SPR can be used to measure the kinetics of the UNC119-squarunkin A interaction in real-time.

Materials:

-

Purified human UNC119A protein

-

This compound

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

This compound dissolved in running buffer with a low percentage of DMSO if necessary (ensure the DMSO concentration is consistent across all samples).

Procedure:

-

Protein Immobilization:

-

Immobilize UNC119A onto the surface of a sensor chip using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject the protein, and then block the remaining active sites with ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized UNC119A and the reference flow cell.

-

Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

-

After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the interaction between UNC119 and its inhibitor, this compound. The competitive fluorescence polarization assay is a robust and high-throughput method for determining the potency of inhibitors, while ITC and SPR provide more detailed insights into the thermodynamics and kinetics of the binding event. The accompanying quantitative data and signaling pathway diagrams serve as a valuable resource for understanding the biological context of the UNC119-squarunkin A interaction and for designing further experiments in the fields of cell biology and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Uncoordinated (UNC)119: Coordinating the Trafficking of Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structural and Biochemical Characterization of UNC119B Cargo Binding and Release Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G Protein Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UNC119 regulates T-cell receptor signalling in primary T cells and T acute lymphocytic leukaemia | Life Science Alliance [life-science-alliance.org]

Application Notes and Protocols for Measuring Src Kinase Inhibition by Squarunkin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Aberrant Src activation is frequently implicated in the development and progression of various human cancers, making it a compelling target for therapeutic intervention.[2][4] Squarunkin A is a novel small molecule that indirectly inhibits Src kinase activation. Unlike traditional ATP-competitive inhibitors, this compound disrupts the crucial interaction between the chaperone protein UNC119 and the myristoylated N-terminus of Src.[5][6][7] This interaction is essential for the proper subcellular localization and subsequent activation of Src.[8][9] By preventing the UNC119-Src binding, this compound interferes with the activation of Src kinase in cellular contexts.[4][5][7]

These application notes provide detailed protocols to characterize and quantify the inhibitory effect of this compound on Src kinase activation. The described methods include an in vitro UNC119-Src interaction assay, cellular assays to measure the inhibition of Src activation via Western blotting for phosphorylated Src, and an in vitro kinase assay utilizing immunoprecipitated Src.

Data Presentation

Table 1: In Vitro Inhibition of UNC119A-myristoylated Src N-terminal Peptide Interaction by this compound

| Compound | Target Interaction | IC50 (nM) | Assay Type |

| This compound | UNC119A - myristoylated Src N-terminal peptide | 10 | Fluorescence Polarization |

Data synthesized from publicly available research.[5][6][7][10][11]

Table 2: Cellular Inhibition of Src Activation by this compound

| Cell Line | Treatment | Parameter Measured | Method | Expected Outcome |

| Src-dependent cancer cell line (e.g., HT-29, SW620) | This compound (0.1 - 10 µM) | p-Src (Tyr419) / Total Src ratio | Western Blot | Dose-dependent decrease in p-Src (Tyr419) levels |

| Src-dependent cancer cell line | This compound (1 µM) | Kinase activity of immunoprecipitated Src | In Vitro Kinase Assay | Reduction in substrate phosphorylation |

Expected outcomes are based on the mechanism of action of this compound.[8][9]

Experimental Protocols

Protocol 1: In Vitro UNC119-Src Interaction Assay (Fluorescence Polarization)

This assay measures the ability of this compound to disrupt the interaction between UNC119A and a fluorescently labeled myristoylated N-terminal peptide of Src.

Materials:

-

Recombinant human UNC119A protein

-

Fluorescently labeled (e.g., FITC) myristoylated Src N-terminal peptide (myr-GSSKSKPKDPSQRR)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

-

384-well, non-binding, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Prepare a 2X working solution of the fluorescently labeled myristoylated Src peptide in Assay Buffer.

-

Prepare a 2X working solution of UNC119A protein in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of the 2X UNC119A working solution to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Initiate Reaction:

-

Add 5 µL of the 2X fluorescently labeled myristoylated Src peptide working solution to each well.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Incubation and Measurement:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the change in fluorescence polarization (ΔmP) for each well.

-

Plot the ΔmP values against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cellular Src Activation Assay (Western Blot)

This protocol details the measurement of Src activation in cultured cells by quantifying the phosphorylation of Src at tyrosine 419 (Tyr419), a marker for its active state.[1][12]

Materials:

-

Src-dependent cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Src (Tyr419) and mouse anti-total Src

-

HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Src (Tyr419) and total Src overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities for phospho-Src and total Src.

-

Calculate the ratio of phospho-Src to total Src for each treatment condition to determine the effect of this compound on Src activation.

-

Protocol 3: In Vitro Kinase Assay with Immunoprecipitated Src

This protocol measures the kinase activity of Src isolated from cells treated with this compound.

Materials:

-

Cell lysates from Protocol 2

-

Anti-Src antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer (e.g., cell lysis buffer without detergents)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

Src substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit or similar ADP detection system

-

Luminometer

Procedure:

-

Immunoprecipitation of Src:

-

Incubate 500 µg of cell lysate with an anti-Src antibody for 4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three times with wash buffer.

-

-

In Vitro Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add the Src substrate to the bead suspension.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

-

Measurement of Kinase Activity:

-

Terminate the reaction according to the instructions of the ADP detection kit.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Compare the kinase activity of Src immunoprecipitated from this compound-treated cells to that from vehicle-treated cells to determine the extent of inhibition.

-

Mandatory Visualizations

Caption: this compound inhibits the UNC119-Src interaction, preventing Src activation.

Caption: Workflow for measuring this compound's inhibition of Src kinase.

Caption: Logical cascade of this compound's mechanism of action on Src.

References

- 1. revvity.com [revvity.com]

- 2. Novel Biochemical and Structural Insights into the Interaction of Myristoylated Cargo with Unc119 Protein and Their Release by Arl2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibition of the UNC119-Cargo Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Src kinase assay [bio-protocol.org]

- 7. Immunoprecipitation of protein lysate from culture cells using Src antibody [protocols.io]

- 8. mdpi.com [mdpi.com]

- 9. Small-Molecule Inhibition of the UNC-Src Interaction Impairs Dynamic Src Localization in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-SRC (Tyr419) Recombinant Monoclonal Antibody (8G4P4) (MA5-35870) [thermofisher.com]

Squarunkin A: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of squarunkin A and comprehensive protocols for its preparation in experimental settings. This compound is a potent and selective inhibitor of the UNC119-cargo interaction, offering a valuable tool for studying the role of UNC119 in cellular signaling, particularly in the context of Src kinase activation.

Physicochemical Properties and Solubility

This compound hydrochloride is the form commonly used in research. Its solubility in various solvents is a critical factor for the design of both in vitro and in vivo experiments.

Table 1: Solubility and Storage of this compound Hydrochloride

| Solvent | Maximum Concentration | Storage of Stock Solution |

| DMSO | 50 mM (28 mg/mL) | -20°C for up to 1 month, -80°C for up to 6 months.[1] |

| 9.62 mg/mL (with ultrasonic warming)[2] | Avoid repeated freeze-thaw cycles. | |

| Ethanol | Low solubility (qualitative) | Not recommended as a primary solvent for stock solutions. |

| Water | Low solubility (qualitative) | Not recommended for initial solubilization. |

Mechanism of Action: Inhibition of the UNC119-Src Kinase Interaction

This compound selectively targets the chaperone protein UNC119. UNC119 plays a crucial role in the trafficking and localization of N-terminally myristoylated proteins, such as the Src family of kinases. Myristoylation is a lipid modification that facilitates membrane association and is essential for the activation of Src kinase.

This compound binds to the hydrophobic pocket of UNC119, preventing it from binding to the myristoylated N-terminus of Src. This disruption of the UNC119-cargo interaction impedes the proper localization and activation of Src kinase, leading to a downstream reduction in its phosphorylation and signaling activity.[3][4][5]

References

Application Notes and Protocols for Studying Protein Myristoylation with Squarunkin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a wide range of cellular and viral proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is critical for protein-membrane interactions, signal transduction, and protein-protein interactions. Dysregulation of protein myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT an attractive therapeutic target.

Squarunkin A is a potent and selective small molecule inhibitor of the UNC119-cargo interaction.[1][2] UNC119 is a chaperone protein that binds to myristoylated proteins, such as the proto-oncogene Src kinase, and facilitates their trafficking and localization within the cell. By specifically inhibiting the interaction between UNC119 and its myristoylated cargo, this compound provides a powerful tool to dissect the roles of protein myristoylation in cellular signaling and to investigate the therapeutic potential of targeting this pathway. This compound has been shown to inhibit the UNC119A-myristoylated Src N-terminal peptide interaction with a half-maximal inhibitory concentration (IC50) of 10 nM.[1][2] This interference with the UNC119-Src interaction leads to the disruption of Src kinase activation and downstream signaling pathways.

These application notes provide detailed protocols for utilizing this compound to study protein myristoylation, with a focus on its effects on Src kinase signaling.

Data Presentation

The following table summarizes the inhibitory activity of this compound. While specific dose-response data from a single published study is not available in a tabular format in the searched literature, the IC50 value provides a key quantitative measure of its potency. Researchers can generate more detailed dose-response curves using the protocols outlined below.

| Compound | Target Interaction | IC50 (nM) | Reference |

| This compound | UNC119A-myristoylated Src N-terminal peptide | 10 | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.

Caption: this compound inhibits the UNC119-cargo interaction, disrupting Src signaling.

Caption: Workflow for investigating the effects of this compound on protein myristoylation.

Experimental Protocols

Western Blot Analysis of Src Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Src kinase at its activating tyrosine residue (Tyr416).

Materials:

-

This compound

-

Cell line of interest (e.g., a cancer cell line with active Src signaling)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Src (Tyr416) antibody

-

Rabbit or mouse anti-total Src antibody

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total Src and a loading control like β-actin.

-

Immunoprecipitation of the UNC119-Src Complex